2-甲基苯甲酰氰

描述

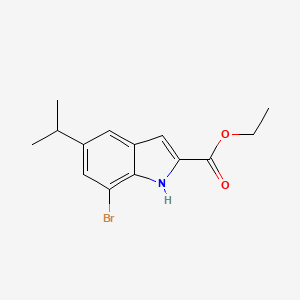

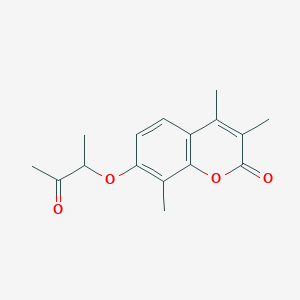

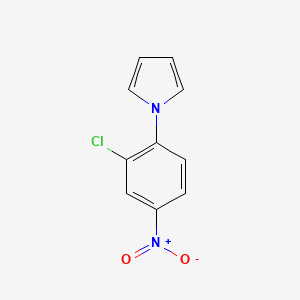

2-Methylbenzoyl cyanide is an organic compound with the molecular formula C9H7NO . It is used as a building block in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of 2-Methylbenzoyl cyanide involves the use of 2-methylbenzoyl chloride and sodium cyanide (or potassium cyanide) as reaction reagents . A phase transfer catalyst is added to carry out the cyanation reaction. After the reaction, an inorganic base is added as a catalyst, followed by distillation and depolymerization . This method is reported to have a reasonable and simple technical route, easy to operate, and can transform the dimer as a byproduct into the main product, greatly increasing the reaction yield .

Molecular Structure Analysis

The molecular structure of 2-Methylbenzoyl cyanide is represented by the linear formula C9H7NO . The InChI code for this compound is 1S/C9H7NO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5H,1H3 .

Chemical Reactions Analysis

Cyanide is very reactive and readily forms metal-cyanide complexes and organic compounds . The chemical composition of cyanide in environmental samples is affected by factors such as pH, temperature, trace metal content, and the presence of sulfur or sulfur compounds .

Physical And Chemical Properties Analysis

科学研究应用

Regioselective Benzoylation of Unprotected β-glycopyranosides

2-Methylbenzoyl cyanide (BzCN) is used in the regioselective benzoylation of unprotected β-glycopyranosides. This process involves the protection of totally unprotected β-D-gluco-, β-D-quinovo- and β-D-xylopyranosides with BzCN and Et3N as the catalyst. This affords directly and regioselectively 3,6-di-O-benzoylated β-D-glucopyranosides or 3-O-benzoylated β-D-quinovo- and β-D-xylopyranosides . This method has been applied to saponin synthesis .

Non-Toxic Cyanide Sources and Cyanating Agents

2-Methylbenzoyl cyanide is considered a non-toxic cyanide source and cyanating agent. It is used in the synthesis of structurally diverse products containing the nitrile function . Both nucleophilic and electrophilic agents/systems that transfer the entire CN-group were taken into consideration .

Combined Cyanide Sources in Cyanation Reactions

Traditionally, cyanation reactions employ metal cyanides as cyanide sources, which are toxic and environmentally unfriendly. 2-Methylbenzoyl cyanide has been reported as a part of combined cyanide sources as cyanating agents in a variety of cyanation reactions .

安全和危害

In case of inhalation, it is recommended to remove the victim to fresh air and seek medical attention if symptoms persist . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

未来方向

The synthesis method for 2-Methylbenzoyl cyanide is an important area of research in the field of organic compound preparation . The current method has a high yield and purity, but there is always room for improvement and optimization . Future research may focus on finding more efficient and cost-effective methods of synthesis .

属性

IUPAC Name |

2-methylbenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXWANVHOUGOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431427 | |

| Record name | 2-Methylbenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbenzoyl cyanide | |

CAS RN |

5955-73-7 | |

| Record name | 2-Methyl-α-oxobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5955-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key features of the synthesis method for 2-Methylbenzoyl cyanide described in the research?

A1: The research highlights a novel synthesis method for 2-Methylbenzoyl cyanide that boasts high yield and purity. [] This method utilizes 2-methylbenzoyl chloride and sodium cyanide (or potassium cyanide) as reagents, with chloralkane serving as the solvent. A phase transfer catalyst facilitates the cyanation reaction. Importantly, the addition of an inorganic base post-reaction enables the conversion of the dimer byproduct into the desired 2-Methylbenzoyl cyanide, resulting in a yield of 80-90% and purity reaching 98.0-99.0%. [] This method offers a streamlined and practical approach compared to previous methods.

Q2: How does 2-Methylbenzoyl cyanide behave under photochemical conditions?

A2: 2-Methylbenzoyl cyanide exhibits interesting photochemical behavior. Upon irradiation, it undergoes photoenolisation, similar to 2-methylbenzaldehyde. [] This process leads to the formation of a reactive (E)-photoenol intermediate. While the research doesn't delve into specific applications of this photochemical property for 2-Methylbenzoyl cyanide, it does demonstrate its ability to participate in photochemical reactions, opening avenues for further exploration.

Q3: Can 2-Methylbenzoyl cyanide be used in the synthesis of other valuable compounds?

A3: Yes, 2-Methylbenzoyl cyanide acts as a versatile building block in organic synthesis. Specifically, it serves as a carbonyl heterodienophile in photochemical reactions. [] When irradiated, 2-Methylbenzoyl cyanide can dimerize and, upon losing hydrogen cyanide, forms a cycloadduct. This adduct, in turn, reacts with various nucleophiles, enabling the synthesis of diverse compounds like naphthols, isoquinolines, and isocoumarins. [] This highlights the significant synthetic utility of 2-Methylbenzoyl cyanide in accessing valuable chemical structures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)

![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)

![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)

![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)

![5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1352892.png)

![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1352897.png)